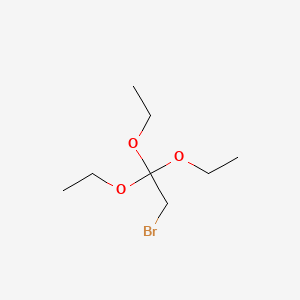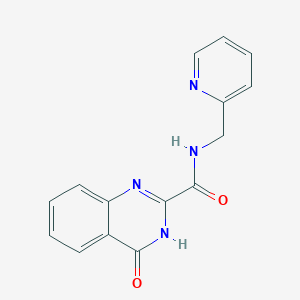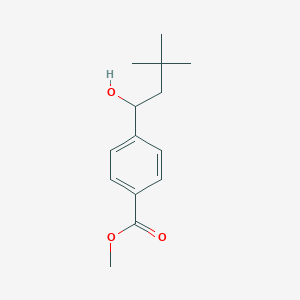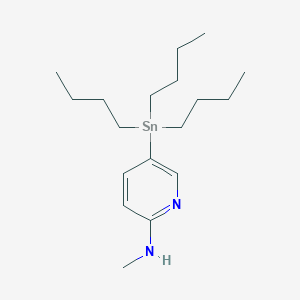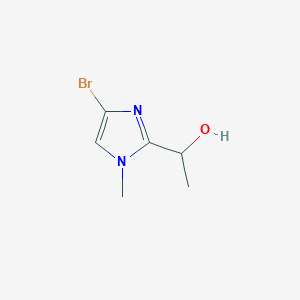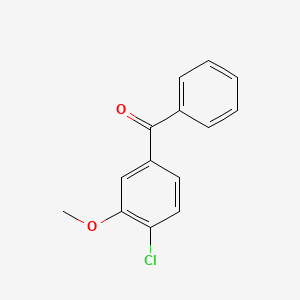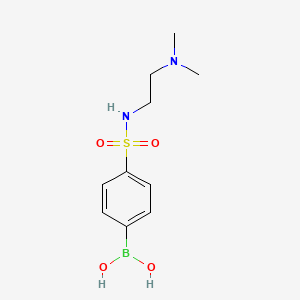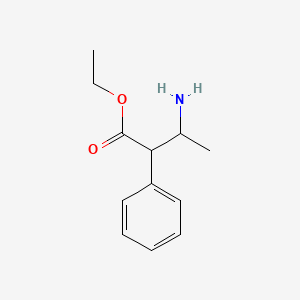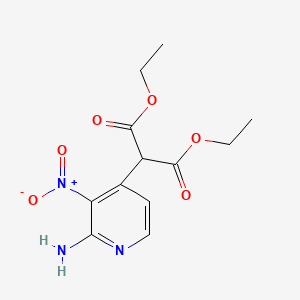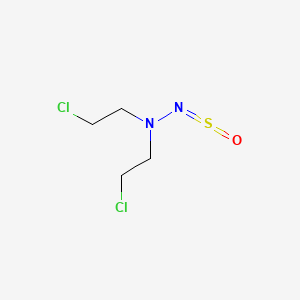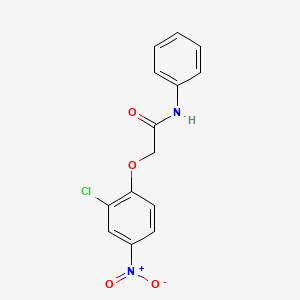
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Etherification: 2-chloro-4-nitrophenol is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid.
Amidation: Finally, 2-(2-chloro-4-nitrophenoxy)acetic acid is reacted with aniline to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 2-(2-Amino-4-nitrophenoxy)-n-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Chloro-4-nitrophenoxy)acetic acid and aniline.
科学研究应用
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and dyes.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
相似化合物的比较
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
- 4-Chloro-2-nitrophenol
Comparison:
- 2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar in structure but lacks the phenylacetamide moiety, making it less versatile in medicinal applications.
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride: More reactive due to the presence of the acyl chloride group, making it useful for further chemical modifications.
- 4-Chloro-2-nitrophenol: Lacks the acetamide group, which limits its applications in drug development compared to 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide.
属性
CAS 编号 |
31191-22-7 |
|---|---|
分子式 |
C14H11ClN2O4 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitrophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-8-11(17(19)20)6-7-13(12)21-9-14(18)16-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
InChI 键 |
FQSWRXFTMLLUTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)

![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
